2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

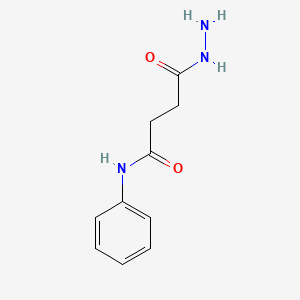

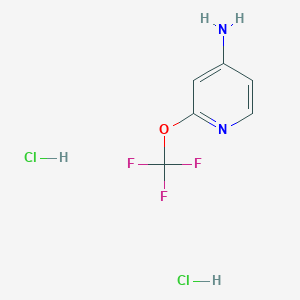

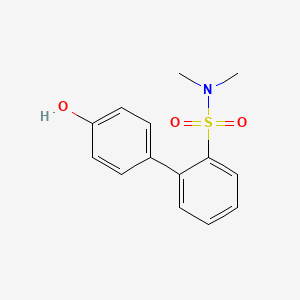

“2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride” is a chemical compound with the molecular formula C6H5F3N2O·2HCl . It is a powder in physical form . The IUPAC name for this compound is 2-(trifluoromethoxy)-4-pyridinamine .

Molecular Structure Analysis

The InChI code for “2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride” is 1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;;/h1-3H,(H2,10,11);2*1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular weight of “2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride” is 178.11 . It has a melting point of 67-69 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Catalyst in Amine Protection

- N-Protection of Amines : Pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) has been utilized as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines. This process demonstrates high yields, short reaction times, and the reusability of the catalyst, providing significant advantages in organic synthesis (Karimian & Tajik, 2014).

Electrocatalysis

- Selective Oxygen Reduction : Iron porphyrins containing 2-pyridyl derivatives, including triflate and chloride salts, have shown enhanced selectivity for oxygen reduction in aqueous acidic solutions. These pyridinium groups, despite being distant from the iron center, effectively influence proton delivery (Matson et al., 2012).

Material Synthesis

- Microporous Materials Synthesis : A novel gallium oxyfluorophosphates material was synthesized using a combination of tris(2-aminoethyl)amine (TREN) and pyridine. This synthesis led to a material with unique pore structures, demonstrating the role of pyridine derivatives in directing the formation of microporous materials (Weigel et al., 1997).

Organic Synthesis

- Synthesis of Herbicide Intermediates : 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in the synthesis of trifloxysulfuron (a highly efficient herbicide), has been synthesized from nicotinamide through various reactions, highlighting the importance of pyridine derivatives in agricultural chemistry (Hang-dong, 2010).

- Building Blocks for Life Sciences : The synthesis and functionalization of 2-, 3-, and 4-(trifluoromethoxy)pyridines have been studied, providing new and important building blocks for research in life sciences. This includes the first X-ray crystallographic structure determinations of these compounds (Manteau et al., 2010).

Chemical Reactions and Processes

- Aminomethylation of Pyridine Derivatives : Tris[N,N-bis(trimethylsilyl)amido] complexes of group 3 metals have catalyzed ortho-C-H bond addition of pyridine derivatives into nonactivated imines, leading to aminomethylated products. This demonstrates the role of pyridine derivatives in facilitating complex organic reactions (Nagae et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound . In case of accidental ingestion or contact, it’s advised to seek medical attention .

Propiedades

IUPAC Name |

2-(trifluoromethoxy)pyridin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;;/h1-3H,(H2,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVJUKFVVIRFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)OC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)

![2-Chloro-1-[4-[2-(3-chlorophenyl)acetyl]-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B2769987.png)

![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2769995.png)

![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2769996.png)

![1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2769998.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide](/img/structure/B2770000.png)